molecular formula C10H10BrFO B2358662 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane CAS No. 2172035-52-6

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

Cat. No.: B2358662
CAS No.: 2172035-52-6
M. Wt: 245.091
InChI Key: BTRDHHZXGFRKIF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methyloxetane ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane typically involves the reaction of 3-bromo-4-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorophenylmethyloxetane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxetanes, fluorophenyl derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with specific properties such as high thermal stability and unique electronic characteristics.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-fluorophenyl)(morpholino)methanone
  • 3-Bromo-4-fluorophenylacetonitrile
  • 4-Trifluoromethyl-1,2,3-triazoles

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is unique due to its specific combination of a bromine atom, a fluorine atom, and a methyloxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRDHHZXGFRKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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